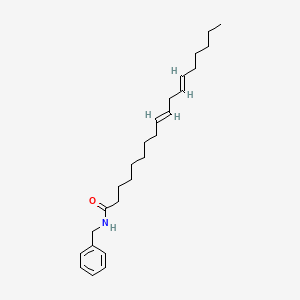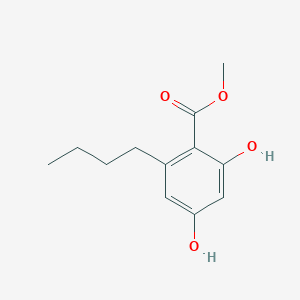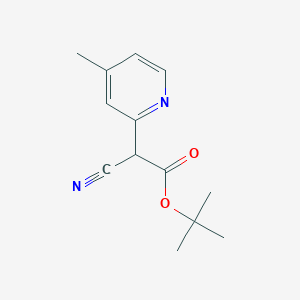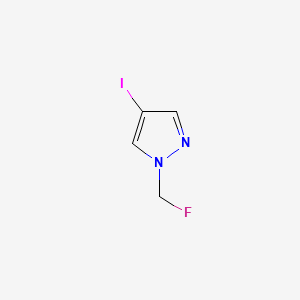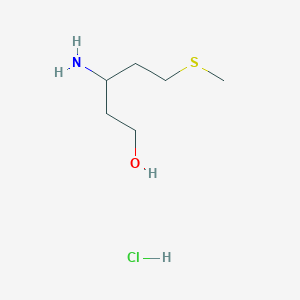![molecular formula C19H18O3 B13902147 (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown promising potential in pharmacological interventions, particularly in the context of ischemic stroke and neurodegenerative disorders .
Preparation Methods
The synthesis of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves several steps. The synthetic route typically starts with the preparation of the benzo7The final step involves the formation of the acetic acid moiety . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Scientific Research Applications
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a high-affinity ligand for studying the CaMKIIα hub domain . In biology and medicine, it has shown potential in the treatment of ischemic stroke and neurodegenerative disorders due to its ability to penetrate the brain and stabilize the CaMKIIα hub domain . Additionally, it is used in the development of new pharmacological interventions targeting CaMKIIα .
Mechanism of Action
The mechanism of action of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves its binding to the CaMKIIα hub domain . This binding results in a marked hub thermal stabilization effect and a distinct CaMKIIα Trp403 flip . The compound’s high affinity for the CaMKIIα binding site enhances its pharmacological effects, making it a promising candidate for clinical development .
Comparison with Similar Compounds
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid is unique in its high affinity and brain-penetrant properties compared to other CaMKIIα inhibitors . Similar compounds include (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid (NCS-382) and 5-hydroxydiclofenac (5-HDC) . (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid stands out due to its enhanced mid-nanomolar affinity for the CaMKIIα binding site and its ability to stabilize the hub domain .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21) |
InChI Key |
NUTNFGZHQLFKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


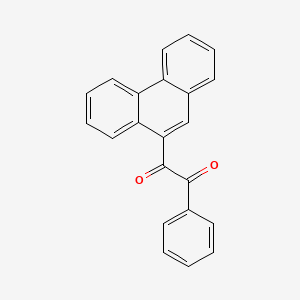
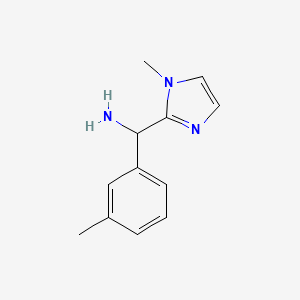
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)



![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
